3-(4-Methoxy-pyridin-3-yl)-benzaldehyde
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Overview
Description
3-(4-Methoxy-pyridin-3-yl)-benzaldehyde: is an organic compound that features a benzaldehyde group attached to a pyridine ring substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-pyridin-3-yl)-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyridine and benzaldehyde.
Reaction Conditions: The reaction conditions often involve the use of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide) to facilitate the formation of the desired product.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-pyridin-3-yl)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products
Oxidation: 3-(4-Methoxy-pyridin-3-yl)-benzoic acid.
Reduction: 3-(4-Methoxy-pyridin-3-yl)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxy-pyridin-3-yl)-benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-pyridin-3-yl)-benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and aldehyde groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxy-pyridin-3-yl)-propionic acid: Similar structure but with a propionic acid group instead of an aldehyde.
3-(4-Methoxy-pyridin-3-yl)-methanamine: Contains a methanamine group instead of an aldehyde.
Uniqueness
3-(4-Methoxy-pyridin-3-yl)-benzaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-(4-methoxypyridin-3-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-13-5-6-14-8-12(13)11-4-2-3-10(7-11)9-15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHCLBGTIQZRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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